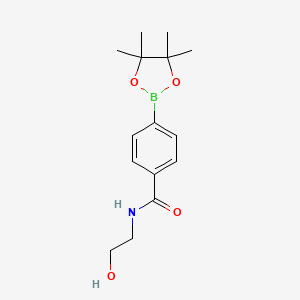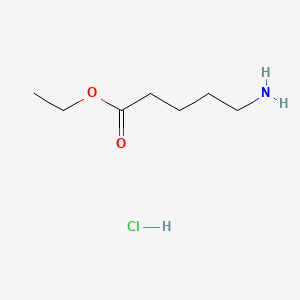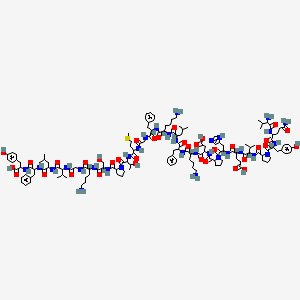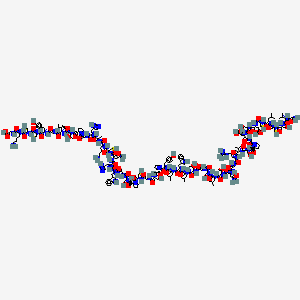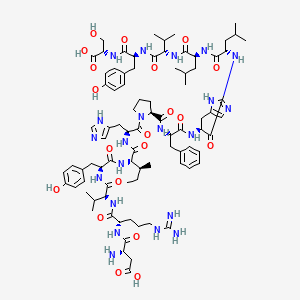
2,6-Difluoro-3-isopropoxyphenylboronic acid
描述
2,6-Difluoro-3-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H11BF2O3 . It is used as a substrate in the model reaction of Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of 2,6-Difluoro-3-isopropoxyphenylboronic acid involves several steps. It is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors . The kinetics of the reaction is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular weight of 2,6-Difluoro-3-isopropoxyphenylboronic acid is 215.99 . Its molecular formula is C9H11BF2O3 . The canonical SMILES string is B(C1=C(C=CC(=C1F)OC©C)F)(O)O .Chemical Reactions Analysis
2,6-Difluoro-3-isopropoxyphenylboronic acid is used as a substrate in the model reaction of Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2,6-Difluoro-3-isopropoxyphenylboronic acid is a solid . Its molecular weight is 215.99 and its molecular formula is C9H11BF2O3 . The compound’s density is 1.25g/cm³ .科学研究应用
General Use
“2,6-Difluoro-3-isopropoxyphenylboronic acid” is a type of organoboron compound . Organoboron compounds are widely used in organic chemistry and medicinal chemistry due to their stability and their ability to participate in various chemical reactions .
Suzuki–Miyaura Coupling
One specific application of “2,6-Difluoro-3-isopropoxyphenylboronic acid” is in the Suzuki–Miyaura coupling reaction .
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling reaction is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. This reaction involves the coupling of an organoboron compound, like “2,6-Difluoro-3-isopropoxyphenylboronic acid”, with an organic halide in the presence of a palladium catalyst .
- Methods of Application : The reaction generally involves the following steps :
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .
Organic Semiconductors
“2,6-Difluoro-3-isopropoxyphenylboronic acid” can be used to prepare 2,6-difluorinated oligophenyls , which are applicable in organic semiconductors .
- Scientific Field : Materials Science
- Application Summary : Organic semiconductors are a type of semiconductor made from organic materials. They are used in various electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
- Results or Outcomes : The outcome of this application is the production of organic semiconductors. These semiconductors have several advantages over traditional inorganic semiconductors, including their flexibility, low cost, and ease of fabrication .
Preparation of Organotrifluoroborate Salts
“2,6-Difluoro-3-isopropoxyphenylboronic acid” can be used to prepare organotrifluoroborate salts .
- Scientific Field : Organic Chemistry
- Application Summary : Organotrifluoroborate salts are a type of organoboron compound that are widely used in organic synthesis, particularly in Suzuki–Miyaura couplings . They are generally more stable and easier to handle than boronic acids, making them a preferred choice for many synthetic chemists .
- Results or Outcomes : The outcome of this application is the production of organotrifluoroborate salts. These salts are particularly useful in Suzuki–Miyaura couplings, as they are generally more stable and easier to handle than boronic acids .
属性
IUPAC Name |
(2,6-difluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUAZQJBMFLGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584619 | |
| Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-isopropoxyphenylboronic acid | |
CAS RN |
849062-04-0 | |
| Record name | B-[2,6-Difluoro-3-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





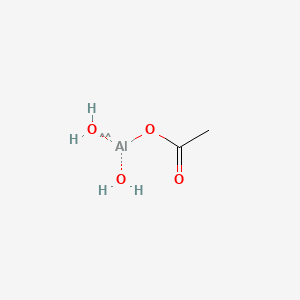
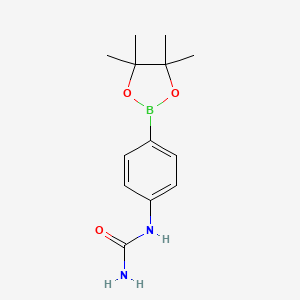
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)
